molecular formula C18H19N3O5S B2393035 N-(4-methyl-2-(N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)sulfamoyl)phenyl)acetamide CAS No. 2034352-77-5

N-(4-methyl-2-(N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)sulfamoyl)phenyl)acetamide

Cat. No.: B2393035
CAS No.: 2034352-77-5
M. Wt: 389.43
InChI Key: KIQDWKYZKCPGFA-UHFFFAOYSA-N
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Description

N-(4-methyl-2-(N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)sulfamoyl)phenyl)acetamide is a synthetic small molecule featuring a fused furopyridine core, sulfamoyl linkage, and acetamide functionality. The furopyridine scaffold is notable for its electron-rich heterocyclic system, which may enhance binding affinity to biological targets, while the sulfamoyl and acetamide groups contribute to solubility and metabolic stability .

Properties

IUPAC Name

N-[4-methyl-2-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethylsulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c1-12-3-4-15(20-13(2)22)16(11-12)27(24,25)19-7-9-21-8-5-14-6-10-26-17(14)18(21)23/h3-6,8,10-11,19H,7,9H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQDWKYZKCPGFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C)S(=O)(=O)NCCN2C=CC3=C(C2=O)OC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methyl-2-(N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)sulfamoyl)phenyl)acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a furo[2,3-c]pyridine core, a sulfamoyl group, and an acetamide moiety. Its IUPAC name provides insight into its functional groups and overall architecture:

  • IUPAC Name: this compound
  • Molecular Formula: C₁₈H₁₈N₂O₃S

Anticancer Activity

Recent studies have indicated that compounds with similar structural features to this compound exhibit significant anticancer properties. For instance, derivatives of pyridine and furo[2,3-c]pyridine have been shown to inhibit various cancer cell lines effectively.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)
7cSR0.52
7kHI-600.25
7lHCT-1160.34
7mMDA-MB-4350.50

These findings suggest that the furo[2,3-c]pyridine scaffold may play a crucial role in the anticancer activity of these compounds .

The biological activity of this compound may involve multiple mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.
  • Apoptosis Induction: Similar compounds have been shown to induce apoptosis in cancer cells through morphological changes and biochemical pathways.
  • Receptor Binding: The structural features suggest potential interactions with various biological receptors.

Antimicrobial Properties

In addition to its anticancer activity, preliminary studies indicate that this compound may possess antimicrobial properties. The presence of the sulfamoyl group is often associated with antibacterial activity, making it a candidate for further investigation in this area.

Study on Anticancer Activity

A recent study evaluated the anticancer effects of various derivatives related to this compound against a panel of tumor cell lines. The results demonstrated significant inhibition rates across multiple cell lines with IC50 values indicating potent activity .

Study on Apoptosis Induction

Another study focused on the morphological changes induced by a related compound on A549 lung cancer cells. The treated cells exhibited characteristic apoptotic features such as shrinkage and reduced viability after exposure to the compound at varying concentrations .

Comparison with Similar Compounds

Key Observations :

  • Unlike thioether-linked analogs (e.g., 5.6), the sulfamoyl group in the target compound may improve aqueous solubility and reduce metabolic instability .
  • Dichlorophenyl (5.6) and pyridinyl (5) substituents in analogs suggest variability in steric and electronic interactions with biological targets .

Key Observations :

  • Compound 24’s moderate yield (73%) reflects challenges in acetylation reactions, while 5.6’s higher yield (80%) suggests efficient thioether formation .
  • The target compound’s synthesis route remains undefined, but its sulfamoyl group may require specialized coupling agents (e.g., carbodiimides) for installation.

Q & A

Q. What are the key synthetic methodologies for N-(4-methyl-2-(N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)sulfamoyl)phenyl)acetamide?

The synthesis typically involves multi-step organic reactions, including:

  • Sulfamoyl group introduction : Reacting intermediates with sulfamoyl chloride under anhydrous conditions at 0–5°C to prevent side reactions .
  • Acetamide coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane or DMF, with pH maintained at 7–8 to ensure nucleophilic attack on the activated carbonyl .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How can researchers confirm the molecular structure of this compound?

Structural confirmation relies on:

  • 1H NMR : Key peaks include δ 2.03 ppm (acetamide CH3), δ 7.04–7.69 ppm (aromatic protons), and δ 9.91 ppm (NH) in DMSO-d6 .
  • LC-MS : A molecular ion peak at m/z 376.0 [M+H]+ confirms the molecular weight .
  • IR spectroscopy : Stretching frequencies for sulfonamide (1320–1350 cm⁻¹) and carbonyl (1680–1700 cm⁻¹) groups .

Q. What initial assays are used to screen its biological activity?

  • Enzyme inhibition assays : Measure IC50 values against target enzymes (e.g., kinases) using fluorescence-based substrates .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Temperature control : Lowering reaction temperatures (e.g., 0–10°C) during sulfamoylation reduces hydrolysis byproducts .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling steps, while THF improves solubility of intermediates .
  • Catalyst screening : Palladium catalysts (e.g., Pd/C) in hydrogenation steps increase regioselectivity by 20–30% .

Q. How should researchers resolve contradictions in biological activity data?

  • Dose-response re-evaluation : Test narrower concentration ranges (e.g., 0.1–10 µM) to identify non-linear effects .
  • Metabolite analysis : Use LC-MS/MS to detect degradation products that may interfere with assays .
  • Target validation : CRISPR knockouts or siRNA silencing of putative targets to confirm mechanism-specific activity .

Q. What computational approaches predict its interaction with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding poses in ATP pockets of kinases, focusing on hydrogen bonds with sulfamoyl and acetamide groups .
  • MD simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD < 2 Å) and ligand-protein interaction entropy .
  • QSAR modeling : Utilize descriptors like logP, polar surface area, and H-bond donors to correlate structural features with IC50 values .

Data Contradiction and Validation

Q. How to address discrepancies in spectroscopic data across studies?

  • Standardized protocols : Use deuterated solvents (e.g., DMSO-d6) and internal standards (TMS) for NMR .
  • Cross-lab validation : Collaborate with independent labs to replicate LC-MS and IR spectra, ensuring instrument calibration .

Methodological Tables

Q. Table 1: Key NMR Data for Structural Confirmation

Proton GroupChemical Shift (δ, ppm)MultiplicityReference
Acetamide CH32.03Singlet
Aromatic H7.04–7.69Doublet
NH9.91Singlet

Q. Table 2: Reaction Optimization Parameters

ParameterOptimal RangeImpact on YieldReference
Sulfamoylation Temp0–5°CReduces hydrolysis by 40%
Coupling pH7–8Increases efficiency by 25%
Catalyst (Pd/C)5 mol%Improves regioselectivity by 30%

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